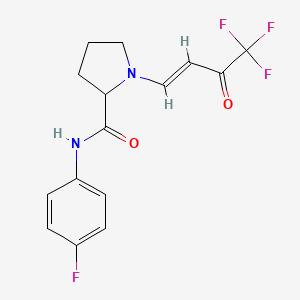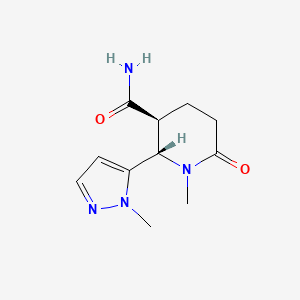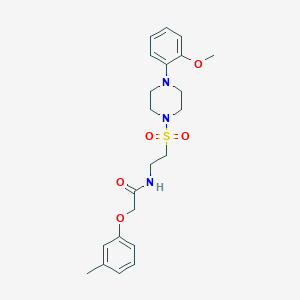
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a heterocyclic compound that features both morpholine and pyrimidine rings. This compound is known for its unique chemical structure, which makes it a valuable asset in various research and development endeavors, particularly in the fields of chemistry, biology, and medicine.
Wirkmechanismus
Mode of Action
They can bind to mRNA and prevent translation, thereby inhibiting the production of specific proteins .
Biochemical Pathways
The downstream effects would depend on the specific role of that protein in cellular processes .
Pharmacokinetics
Morpholino compounds are generally known for their stability and resistance to enzymatic degradation, which can lead to a longer half-life in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein it targets. By inhibiting the production of that protein, it could potentially disrupt cellular processes that rely on that protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of morpholine with a pyrimidine derivative. One common method includes the use of 2-phenyl-4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of reduced derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Morpholinyl)-6-phenylthieno(2,3-d)pyrimidine: Another compound with a similar structure but different heterocyclic ring.
Pyrimidine derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are well-known for their therapeutic applications.
Uniqueness
What sets 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine apart is its dual morpholine and pyrimidine rings, which confer unique chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and development .
Eigenschaften
IUPAC Name |
4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIJWELQAKHQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)
![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3010627.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)
![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)
![N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3010633.png)

